molecular formula C13H16F2S B8077573 1,2-Difluoro-4-hept-6-enylsulfanylbenzene

1,2-Difluoro-4-hept-6-enylsulfanylbenzene

Cat. No.: B8077573
M. Wt: 242.33 g/mol
InChI Key: HBZSNQVIKHYWEJ-UHFFFAOYSA-N
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Description

The compound with the identifier “1,2-Difluoro-4-hept-6-enylsulfanylbenzene” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2-Difluoro-4-hept-6-enylsulfanylbenzene involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of protective groups, selective reactions, and purification techniques. Common reagents used in the synthesis may include halogenated hydrocarbons, catalysts, and solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, high-pressure reactors, and automated purification systems. The goal is to produce the compound in large quantities while maintaining high purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-hept-6-enylsulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1,2-Difluoro-4-hept-6-enylsulfanylbenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-hept-6-enylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Difluoro-4-hept-6-enylsulfanylbenzene can be identified based on their chemical structure and properties. Examples of similar compounds include:

    CID 2632: A cephalosporin antibiotic.

    CID 6540461: Another cephalosporin derivative.

    CID 5362065: A β-lactam antibiotic.

    CID 5479530: Another β-lactam antibiotic.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct biological activities and applications. Its uniqueness can be highlighted by comparing its reactivity, stability, and interactions with biological targets to those of similar compounds.

Properties

IUPAC Name

1,2-difluoro-4-hept-6-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2S/c1-2-3-4-5-6-9-16-11-7-8-12(14)13(15)10-11/h2,7-8,10H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZSNQVIKHYWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCSC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCSC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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